Catharanthine hcl

概要

説明

This compound is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . Catharanthine hydrochloride has garnered significant attention due to its potential therapeutic applications, particularly in oncology.

準備方法

Synthetic Routes and Reaction Conditions: Catharanthine hydrochloride is synthesized from strictosidine, a common precursor in the biosynthesis of indole alkaloids . The exact mechanism of its formation from strictosidine remains unclear. the synthesis involves multiple enzymatic steps, including hydroxylation and methylation reactions .

Industrial Production Methods: Industrial production of catharanthine hydrochloride typically involves the extraction of alkaloids from the dried leaves of Catharanthus roseus using an aqueous acidic solution of hydrochloric acid . The alkaloid-embonate complexes are then precipitated by treating the extract with an alkaline solution of embonic acid .

化学反応の分析

Types of Reactions: Catharanthine hydrochloride undergoes various chemical reactions, including:

Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.

Reduction: Reduction reactions can convert catharanthine to dihydrocatharanthine.

Substitution: Substitution reactions can introduce different functional groups into the catharanthine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Catharanthine N-oxide.

Reduction: Dihydrocatharanthine.

Substitution: Various substituted catharanthine derivatives.

科学的研究の応用

Catharanthine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex alkaloids and other bioactive compounds.

Biology: Studied for its role in cell cycle regulation and apoptosis.

Medicine: Investigated for its anticancer properties, particularly in the treatment of liver carcinoma.

作用機序

Catharanthine hydrochloride exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation . It inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate levels . This activation of cyclic adenosine monophosphate-dependent pathways results in the induction of apoptosis and autophagy in cancer cells . Additionally, catharanthine hydrochloride inhibits voltage-operated calcium channels, leading to vasodilation and decreased cardiac contractility .

類似化合物との比較

Catharanthine hydrochloride is unique among vinca alkaloids due to its specific molecular structure and mechanism of action. Similar compounds include:

Vindoline: Another precursor of vinblastine, with similar anticancer properties.

Vinblastine: A clinically used anticancer drug formed from the combination of catharanthine and vindoline.

Vincristine: Another vinca alkaloid used in cancer therapy, derived from the same plant.

Catharanthine hydrochloride stands out due to its ability to induce both apoptosis and autophagy, making it a valuable compound in cancer research and therapy .

生物活性

Catharanthine hydrochloride (Catharanthine HCl) is a significant alkaloid derived from the plant Catharanthus roseus, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

Catharanthine is one of the key precursors in the biosynthesis of potent anticancer drugs such as vinblastine and vincristine. These compounds have been extensively studied for their efficacy against various types of cancer, including leukemia and lymphomas. The unique structure of catharanthine allows it to participate in complex biochemical pathways that lead to the production of these therapeutic agents.

Anticancer Properties

The primary biological activity associated with this compound is its anticancer effect. Research has shown that catharanthine, when coupled with vindoline, forms vinblastine, which exhibits significant cytotoxicity against cancer cell lines. The mechanisms through which catharanthine exerts its effects include:

- Inhibition of Mitosis : Catharanthine has been shown to arrest mitosis in metaphase, a critical phase in cell division. This property is particularly useful in treating conditions like acute lymphoblastic leukemia .

- Cell Shape Alteration : Studies indicate that catharanthine influences the morphology of cancer cells, affecting their ability to proliferate .

Table 1: Anticancer Activity of this compound

Hypoglycemic Activity

Recent studies have also highlighted the hypoglycemic effects of catharanthine. It has been associated with increased glucose absorption in pancreatic cells, suggesting potential applications in diabetes management. The compound showed varying degrees of activity compared to other alkaloids derived from C. roseus .

Table 2: Hypoglycemic Activity

| Alkaloid | Effect on Glucose Absorption |

|---|---|

| This compound | Moderate |

| Vindolicine | High |

| Vindolidine | Moderate |

The biological activity of catharanthine can be attributed to its interaction with various cellular pathways:

- Transport Mechanisms : Research indicates that an ABC transporter (CrTPT2) enhances the accumulation of catharanthine on the leaf surface, facilitating its biosynthesis and subsequent coupling with vindoline .

- Gene Clusters : The biosynthetic pathway for monoterpene indole alkaloids involves several gene clusters identified through multi-omics approaches. These clusters are essential for the production and regulation of catharanthine within C. roseus .

Case Studies

- Antitumor Efficacy : A study demonstrated that treatment with vinblastine (derived from catharanthine) resulted in significant tumor reduction in murine models of leukemia. The study reported a reduction in tumor volume by approximately 70% after a series of treatments .

- Diabetes Management Potential : In vitro studies showed that catharanthine improved glucose uptake in myoblast cells, suggesting its potential as a therapeutic agent for managing diabetes .

特性

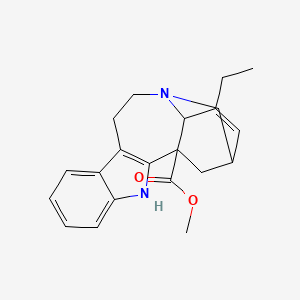

IUPAC Name |

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。